N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine

Purity Quality Control Procurement Specification

N-Benzyl-2-bromo-N-(2-bromoethyl)ethanamine (CAS 24468-88-0), also known as N,N-bis(2-bromoethyl)benzylamine, is a brominated tertiary amine characterized by two 2-bromoethyl arms attached to a benzyl-substituted nitrogen. With a molecular formula of C₁₁H₁₅Br₂N and a molecular weight of 321.05 g/mol, it is classified as a bis(β-bromoethyl)amine, a structural subclass of nitrogen mustards wherein bromine atoms replace the more common chlorine leaving groups.

Molecular Formula C11H15Br2N
Molecular Weight 321.05 g/mol
CAS No. 24468-88-0
Cat. No. B1594513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-bromo-N-(2-bromoethyl)ethanamine
CAS24468-88-0
Molecular FormulaC11H15Br2N
Molecular Weight321.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CCBr)CCBr
InChIInChI=1S/C11H15Br2N/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2
InChIKeyNOCFCCNGOFVBDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-bromo-N-(2-bromoethyl)ethanamine (CAS 24468-88-0) – Compound Profile for Procurement Decisions


N-Benzyl-2-bromo-N-(2-bromoethyl)ethanamine (CAS 24468-88-0), also known as N,N-bis(2-bromoethyl)benzylamine, is a brominated tertiary amine characterized by two 2-bromoethyl arms attached to a benzyl-substituted nitrogen . With a molecular formula of C₁₁H₁₅Br₂N and a molecular weight of 321.05 g/mol, it is classified as a bis(β-bromoethyl)amine, a structural subclass of nitrogen mustards wherein bromine atoms replace the more common chlorine leaving groups . This compound is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis, where its dual electrophilic sites enable sequential alkylation reactions for constructing complex nitrogen-containing scaffolds .

Workflow Sequential bis-alkylation for nitrogen-containing scaffolds
Selection Bromo leaving group supports faster SN2 displacement
Use Context Medicinal chemistry intermediate and organic synthesis building block

Why Generic Interchange of N-Benzyl-2-bromo-N-(2-bromoethyl)ethanamine Is Inadvisable


Bis(β-haloethyl)amines are not functionally interchangeable across halogen types or N-substituents due to profound differences in electrophilic reactivity, alkylation kinetics, and physicochemical properties. The C–Br bond dissociation energy is substantially lower than that of C–Cl (approximately 285 kJ/mol vs. 339 kJ/mol), conferring faster alkylation rates and distinct reaction selectivity to the bromo congener [1]. Additionally, the benzyl group on nitrogen modulates both lipophilicity (LogP ≈ 3.3) and steric environment in ways not replicated by methyl, phenyl, or hydrogen-substituted analogs, directly impacting intermediate solubility, downstream coupling efficiency, and ultimate product purity . Substituting N,N-bis(2-chloroethyl)benzylamine or N,N-bis(2-iodoethyl)benzylamine without experimental validation therefore risks altered reaction profiles, reduced yields, and compromised purity of final pharmaceutical intermediates.

Halogen type C–Br bond lability differs substantially from C–Cl; replacing bromo with chloro may shift reaction kinetics and product distribution.
N‑substituent Benzyl group modulates lipophilicity and steric environment; methyl, phenyl, or H analogs may alter intermediate solubility and coupling efficiency.
Iodo analog N,N-bis(2-iodoethyl)benzylamine can introduce excessive reactivity and side reactions; direct substitution requires validation of alkylation selectivity.

Head-to-Head Evidence: N-Benzyl-2-bromo-N-(2-bromoethyl)ethanamine vs. Closest Chemical Analogs


Product Purity: NMR-Assured >97.0% for the Bromo Compound vs. HPLC-Determined >98.0% for the Chloro Analog

The target bromo compound is supplied with a purity specification of >97.0% as determined by NMR, based on a typical batch Certificate of Analysis . By comparison, the closest chloro analog, N,N-bis(2-chloroethyl)benzylamine hydrochloride (CAS 55-51-6), is typically offered at >98.0% purity as measured by HPLC (T) . Although the numerical purity thresholds appear similar, the analytical methods differ fundamentally: NMR quantification is inherently less sensitive to non-UV-active impurities, meaning the >97.0% NMR specification for the bromo derivative may correspond to an effective purity equal to or higher than the HPLC-based specification of the chloro compound when considering total organic impurities. This analytical distinction is critical for procurement decisions where purity and impurity profiling must align with downstream synthetic requirements.

Purity specification
Data to verify
>97.0% (NMR) vs. >98.0% (HPLC) for chloro analog
NMR-based purity may reflect higher total organic purity than HPLC alone; method difference influences impurity profiling.
Batch CoA data; comparative vendor specifications.
Purity Quality Control Procurement Specification

Synthesis Yield Benchmark: Reported Yield of 54.6% for the Bromo Derivative

A documented synthesis procedure for N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine reports an isolated yield of 54.6% . In contrast, patent literature describing the synthesis of the corresponding N,N-bis(2-chloroethyl)benzylamine hydrochloride reports typical yields in the range of 70–85% under optimized conditions . The lower recorded yield for the bromo compound is consistent with the higher reactivity of bromoethyl intermediates, which are more prone to competing elimination and oligomerization side reactions. This yield differential highlights the need for specialized synthetic expertise and controlled reaction parameters when preparing or utilizing the bromo analog, and it justifies the cost premium often observed for this compound in the procurement market.

Synthesis yield
Reported
54.6% isolated yield
Lower yield vs. chloro analog (70–85%) reflects higher bromoethyl reactivity and side reactions; supports cost-premium context.
Synthesis via bromination of N-benzyl-diethanolamine.
Synthesis Efficiency Process Chemistry Yield

Physicochemical Property Differentiation: Boiling Point, Density, and Lipophilicity

N-Benzyl-2-bromo-N-(2-bromoethyl)ethanamine exhibits a predicted boiling point of 319.4 °C at 760 mmHg and a density of 1.563 g/cm³ . The chloro analog, N,N-bis(2-chloroethyl)benzylamine, has a significantly lower predicted boiling point (approximately 280–285 °C) and density (~1.16–1.18 g/cm³), reflecting the lower molecular weight of chlorine versus bromine . The bromo compound's higher lipophilicity, with a predicted LogP of 3.3 , compared to approximately 2.5–2.8 for the chloro derivative, indicates superior organic-phase partitioning, which can be advantageous in biphasic synthetic protocols or when membrane permeability is required in biological assays. Additionally, the calculated aqueous solubility of 0.27 g/L at 25 °C provides a quantitative basis for designing solution-phase reactions and purification strategies.

Physicochemical panel
Class-level inference
bp 319.4 °C; density 1.563 g/cm³; LogP 3.3; solubility 0.27 g/L
Higher boiling point, density, and lipophilicity than chloro analog guide separation and biphasic protocol design.
Predicted values; comparator estimates from chloroethylamine analogs.
Physicochemical Properties Solubility Formulation

Reactivity Advantage: C–Br Bond Lability Enables Lower-Temperature Alkylation vs. C–Cl

The carbon–bromine bond dissociation energy (BDE) in alkyl bromides is approximately 285 kJ/mol, compared to roughly 339 kJ/mol for alkyl chlorides [1]. This 54 kJ/mol difference translates into substantially faster nucleophilic displacement rates for bromoethyl nitrogen mustards relative to their chloroethyl counterparts, enabling effective alkylation at lower temperatures and shorter reaction times. In the context of bis(2-haloethyl)benzylamines, the bromo derivative's dual C–Br bonds facilitate sequential bis-alkylation under milder conditions, which can minimize thermal degradation of sensitive substrates and reduce side-product formation. This class-level reactivity inference is supported by studies on structurally related N,N-bis(2-bromoethyl)-p-aminophenol esters, which demonstrated enhanced antitumor alkylation potency compared to the corresponding bis(2-chloroethyl) analogs [2].

Reactivity (C–X BDE)
Class-level inference
C–Br BDE ≈ 285 kJ/mol vs. C–Cl ≈ 339 kJ/mol
~54 kJ/mol lower BDE supports faster alkylation at lower temperature; supports milder synthetic protocols.
BDE reference data; rate enhancement estimated from leaving group ability.
Reactivity Alkylation Kinetics Leaving Group

Demonstrated Utility: Patent-Cited Intermediate for SHP2 Inhibitor Synthesis

Chinese patent CN110143949A, filed by Beijing Jacobio Pharmaceutical R&D Co., explicitly employs N,N-bis(2-bromoethyl)benzylamine (CAS 24468-88-0) as a key synthetic intermediate in the preparation of novel heterocyclic SHP2 phosphatase inhibitors [1]. SHP2 is a critical target in oncology and metabolic disease, and the patent describes a synthetic route wherein the bis(bromoethyl) intermediate is used to install the N,N-bis(ethyl) linker onto the inhibitor scaffold. While the patent does not directly compare yields of the bromo intermediate versus a chloro surrogate, the selection of the bromo variant in a competitive pharmaceutical patent landscape implies that it provided a synthetic advantage—likely higher alkylation efficiency or improved intermediate isolation—over alternative haloethyl building blocks. No analogous patent utilizing the chloro derivative for the same SHP2 inhibitor scaffold was identified, reinforcing the specific utility of the bromo compound in this context.

Patent-cited utility
Supporting evidence
Explicitly used as intermediate in SHP2 inhibitor patent CN110143949A
Demonstrates relevance in contemporary medicinal chemistry; no analogous chloro-intermediate patent for same scaffold.
Qualitative evidence; synthetic advantage implied but not directly compared.
Medicinal Chemistry SHP2 Inhibitor Patent Evidence

Storage and Handling Differentiation: Light-Sensitive Bromo Compound Requires Inert Atmosphere Storage

N-Benzyl-2-bromo-N-(2-bromoethyl)ethanamine requires storage under inert atmosphere, protected from light, at room temperature to prevent photolytic and oxidative degradation of the C–Br bonds . In contrast, N,N-bis(2-chloroethyl)benzylamine hydrochloride (CAS 55-51-6) is generally stored under standard conditions without specific light-sensitivity warnings, reflecting the greater photostability of the C–Cl bond . The bromo compound's storage requirements introduce an additional operational consideration for procurement and inventory management: laboratories without ready access to inert-atmosphere storage (e.g., argon or nitrogen gloveboxes) may face accelerated degradation and reduced effective shelf life. However, for facilities already equipped for air-sensitive reagent handling, this compound integrates seamlessly into existing workflows.

Storage requirement
Cross-study comparable
Inert atmosphere, protected from light, room temperature
Light-sensitive C–Br bond requires controlled storage; chloro analog is typically stable under ambient conditions.
Vendor storage recommendations; impacts total cost of ownership for labs without inert-atmosphere capability.
Stability Storage Handling

Recommended Application Scenarios for N-Benzyl-2-bromo-N-(2-bromoethyl)ethanamine (CAS 24468-88-0)


Medicinal Chemistry: Alkylating Building Block for SHP2 Inhibitor Scaffolds

As evidenced by patent CN110143949A, N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine is a validated intermediate for constructing SHP2 phosphatase inhibitors [1]. Researchers developing SHP2-targeted therapeutics for oncology or metabolic indications can procure this compound to directly replicate the patented synthetic route, leveraging its dual bromoethyl moieties for efficient N-alkylation of heterocyclic core structures. The bromo compound's higher alkylation reactivity compared to chloro analogs enables milder reaction conditions, which is critical when working with thermally sensitive heterocyclic intermediates.

Organic Synthesis: Bis-Alkylating Agent for Aziridinium Salt Formation

The compound's two β-bromoethyl groups are ideally suited for generating aziridinium ion intermediates upon intramolecular cyclization, a transformation exploited in the synthesis of functionalized aziridines and diaziridines [2]. The enhanced leaving group ability of bromide over chloride accelerates aziridinium formation at lower temperatures, improving selectivity and reducing elimination byproducts. Procurement of the bromo derivative is recommended when the synthetic sequence requires rapid, quantitative conversion to the aziridinium species.

Chemical Biology: Cytotoxicity and DNA Alkylation Probe Development

Bis(2-bromoethyl)amine derivatives, as nitrogen mustard analogs, can serve as electrophilic probes for studying DNA crosslinking and cellular alkylation damage responses. The bromo derivative's reactivity, supported by class-level evidence from structurally related p-aminophenol mustards that demonstrated enhanced antitumor activity for bromo versus chloro analogs [3], makes it a compelling candidate for designing targeted alkylating agents. Its benzyl substituent provides a synthetic handle for further derivatization or bioconjugation.

Process Chemistry: Intermediate for High-LogP Pharmaceutical Candidates

With a predicted LogP of 3.3, N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine imparts significant lipophilicity to downstream products . This property is advantageous when the target drug candidate requires enhanced membrane permeability or blood-brain barrier penetration. The compound's aqueous solubility of 0.27 g/L, while low, is sufficient for standard organic-phase reactions and can be managed through biphasic protocols. Procurement teams evaluating intermediates for CNS-targeted or lipophilic drug programs should consider this compound's favorable LogP contribution relative to chloro or iodo alternatives.

Application
Selection Property
Validation Focus
SHP2 inhibitor intermediate
Bis-alkylating reactivity
Reaction yield and intermediate purity
Aziridinium salt formation
Leaving group ability (Br > Cl)
Cyclization rate and byproduct suppression
DNA alkylation probe
Electrophilic reactivity profile
Crosslinking efficiency and cellular response
Lipophilic drug candidate
Lipophilicity contribution (LogP ~3.3)
Organic-phase partitioning and membrane permeability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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